molecular formula C6H10ClNO B15138865 1-(Chlorocarbonyl)piperidine-d10

1-(Chlorocarbonyl)piperidine-d10

Cat. No.: B15138865
M. Wt: 157.66 g/mol
InChI Key: BIFDXOOJPDHKJH-YXALHFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chlorocarbonyl)piperidine-d10 is a deuterium-labeled derivative of 1-(Chlorocarbonyl)piperidine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to trace and quantify molecular interactions and transformations. This compound is particularly valuable in the field of drug development and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chlorocarbonyl)piperidine-d10 can be synthesized through a multi-step process involving the deuteration of 1-(Chlorocarbonyl)piperidine. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-(Chlorocarbonyl)piperidine-d10 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Reduction Reactions: The chlorocarbonyl group can be reduced to form piperidine derivatives with different functional groups.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Chlorocarbonyl)piperidine-d10 has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chlorocarbonyl)piperidine-d10 is primarily related to its role as a tracer molecule. When incorporated into drug molecules, it allows researchers to track the drug’s distribution, metabolism, and excretion in biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry .

Comparison with Similar Compounds

Uniqueness: 1-(Chlorocarbonyl)piperidine-d10 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in tracing and quantifying molecular interactions. The presence of the chlorocarbonyl group also allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

157.66 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride

InChI

InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2

InChI Key

BIFDXOOJPDHKJH-YXALHFAPSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)Cl)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCN(CC1)C(=O)Cl

Origin of Product

United States

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